molecular formula C10H10N2OS B12870534 3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12870534
M. Wt: 206.27 g/mol
InChI Key: WVNJQZURCVPANB-UHFFFAOYSA-N
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Description

3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a bicyclic heterocyclic compound featuring a fused pyrrolo-isoxazole core substituted with a thiophen-2-ylmethyl group. This structure combines the electronic properties of the thiophene moiety with the rigid bicyclic framework, making it a candidate for exploration in medicinal chemistry and agrochemical applications.

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

3-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C10H10N2OS/c1-2-7(14-5-1)6-9-8-3-4-11-10(8)13-12-9/h1-2,5,11H,3-4,6H2

InChI Key

WVNJQZURCVPANB-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=NO2)CC3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the reaction of thiophene-substituted intermediates with hydroxylamine hydrochloride under different conditions. One common method includes the reaction of chalcone dibromides and 1,3-diketones with hydroxylamine hydrochloride, using potassium hydroxide (KOH) as a base . The reaction conditions, such as pH and temperature, can significantly affect the yield and regioselectivity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Properties
The compound exhibits promising antimicrobial activity, which is critical in the development of new antibiotics. Thiophene derivatives have been recognized for their efficacy against a range of bacterial and fungal pathogens. The incorporation of the pyrrolo[3,2-d]isoxazole structure enhances the biological activity due to its unique electronic properties and ability to interact with biological targets effectively .

1.2 Anticancer Activity
Research indicates that compounds featuring the pyrrolo[3,2-d]isoxazole framework can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis. Preliminary studies on similar compounds suggest that 3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole may exhibit similar anticancer properties, making it a candidate for further investigation in oncology .

1.3 Neurological Applications
The potential neuroprotective effects of this compound are under exploration. Compounds with thiophene and pyrrole structures have shown promise in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems. This property could lead to advancements in therapies for conditions like Alzheimer's disease and Parkinson's disease .

Material Science Applications

2.1 Organic Electronics
this compound is being studied for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's electronic properties make it suitable for use as an electron transport layer or as a dopant to enhance charge mobility in organic semiconductors .

2.2 Conductive Polymers
The incorporation of this compound into conductive polymers can improve their electrical conductivity and stability. Research has shown that thiophene-based polymers exhibit enhanced performance in electronic applications due to their high charge carrier mobility and thermal stability .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including cyclization processes that yield high purity products. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains
Anticancer PropertiesInhibition of cancer cell growth observed in vitro
Organic ElectronicsEnhanced conductivity when incorporated into polymer matrices

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Formula Key Properties/Activities Reference
3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (Target) Pyrrolo[3,2-d]isoxazole Thiophen-2-ylmethyl C10H10N2OS Not explicitly reported (analog data)
5-(4-Chlorophenyl)-6-isopropyl-5,6-dihydro-4H-pyrrolo[3,4-c]isoxazole Pyrrolo[3,4-c]isoxazole 4-Chlorophenyl, isopropyl C14H15ClN2O Fungicidal activity
3-(5-Bromothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole Pyrrolo[3,2-d]isoxazole 5-Bromothiophen-2-yl C9H7BrN2OS Industrial availability (99% purity)
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)...)thiazole (5) Thiazole-pyrazole hybrid Multiple fluorophenyl groups C27H18F3N5S Isostructural, planar conformation
Key Observations:

Core Structure Differences :

  • The target compound and its brominated analog share the pyrrolo[3,2-d]isoxazole core, whereas the chlorophenyl-isopropyl derivative () features a pyrrolo[3,4-c]isoxazole scaffold. The latter’s fused ring system adopts a near-planar conformation, with a dihedral angle of 25.0° between the bicyclic core and the chlorophenyl group . This structural rigidity may enhance interactions with biological targets, as seen in its fungicidal activity.
  • Thiazole-pyrazole hybrids () exhibit distinct heterocyclic systems but share substituent motifs (e.g., fluorophenyl groups) that influence crystallinity and molecular stacking .

Substituent Effects: Thiophene vs. Bromination of the thiophene ring (as in ) may further modulate reactivity and steric bulk. Industrial Scalability: The brominated analog (CAS 603068-06-0) is produced industrially at 99% purity, suggesting that substituent modifications on the thiophene ring are feasible for large-scale applications .

Biological Activity: The pyrrolo[3,4-c]isoxazole derivative () demonstrates fungicidal activity against plant pathogens, attributed to its bicyclic framework and chlorophenyl substituent . Thiazole-pyrazole hybrids () are primarily studied for their crystallographic properties, but fluorophenyl groups are common in pharmaceuticals for their metabolic stability and lipophilicity .

Biological Activity

3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and therapeutic potentials.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. For example, one method employs a microwave-assisted Ugi reaction followed by cycloaddition processes. The product can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and HRMS (High-Resolution Mass Spectrometry) to confirm its structure and purity .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrrolo[3,2-d]isoxazole exhibit significant antimicrobial activity. For instance, a related compound showed effective inhibition against various fungal strains with EC50 values ranging from 5.52 to 9.97 µg/mL, indicating strong antifungal potential when compared to standard antifungal agents like drazoxolon .

Antioxidant Activity

Research indicates that thiophene-containing compounds possess antioxidant properties. Specific derivatives have been evaluated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity is often assessed using DPPH (2,2-Diphenyl-1-picrylhydrazyl) assays, where higher inhibition percentages correlate with stronger antioxidant capabilities.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. Studies suggest that it may act as a ligand for serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. This suggests potential applications in treating depression and anxiety-related conditions .

Study 1: Antifungal Evaluation

In a study evaluating the antifungal activity of various derivatives of thiophene-based compounds, the tested compound exhibited significant activity against Fusarium gibbosum and Rhizopus stolonifer. The results showed that the compound outperformed traditional antifungals in specific assays, demonstrating its potential as a novel antifungal agent.

Study 2: Neuropharmacological Assessment

Another study focused on the neuropharmacological profile of this compound. It was found to significantly reduce anxiety-like behaviors in rodent models when administered at specific dosages. This aligns with its interaction with serotonin receptors, suggesting a mechanism through which it may exert antidepressant effects.

Data Table: Summary of Biological Activities

Biological Activity Tested Compound EC50/IC50 Values Reference
AntifungalThis compound5.52 - 9.97 µg/mL
AntioxidantDerivative AssayInhibition %
NeuropharmacologicalRodent ModelSignificant Reduction

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